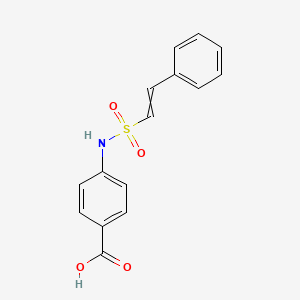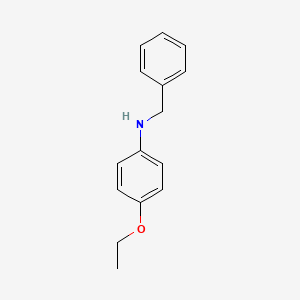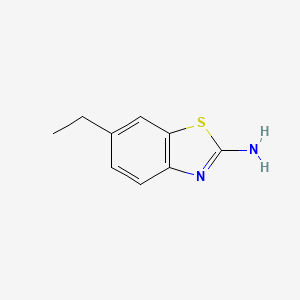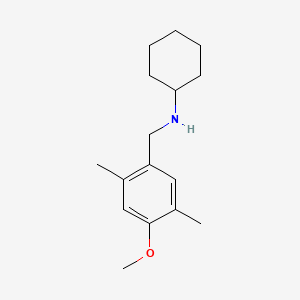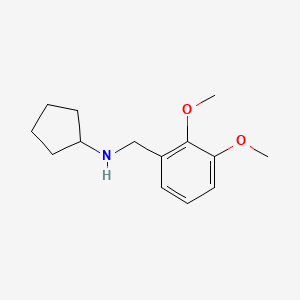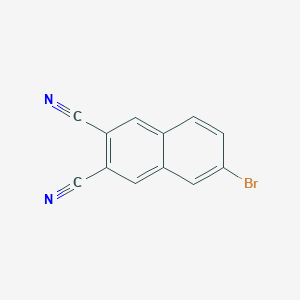
6-Bromo-2,3-dicyanonaphthalene
Overview
Description
6-Bromo-2,3-dicyanonaphthalene is a chemical compound that serves as an intermediate in various synthetic processes. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, through a series of chemical modifications that introduce bromine and cyano groups into the structure. This compound is particularly important in the synthesis of naphthalocyanine compounds and has potential applications in the pharmaceutical industry due to its structural properties .
Synthesis Analysis
The synthesis of this compound involves a multi-step process starting from o-xylene. The initial step is an electrophilic aromatic substitution, followed by free radical halogenation, and finally an electrocyclic reaction. The optimization of this synthesis has been a subject of research, with improvements made by adjusting the quantity of catalyst, reaction time, and solvent volume. These optimizations have led to increased yields, up to 92.9%, and reduced production costs .
Molecular Structure Analysis
While the specific molecular structure analysis of this compound is not detailed in the provided papers, related compounds such as 2-bromo-6-methoxynaphthalene have been studied using Density Functional Theory (DFT) methods. These studies include vibrational analysis through FT-IR and FT-Raman spectroscopy, as well as electronic properties assessment using Frontier Molecular Orbitals and Natural Bonding Orbitals. Such analyses help in understanding the stability, reactivity, and potential biological activity of these compounds .
Chemical Reactions Analysis
The chemical reactivity of this compound and its derivatives can be inferred from studies on similar brominated naphthalene compounds. For instance, 6-bromo-2-naphthol has been used as a starting material for the synthesis of other compounds through reactions like Baeyer–Villiger oxidation-rearrangement. The bromo and cyano groups in this compound are likely to influence its reactivity in electrophilic substitution reactions and could also participate in radical-mediated reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be deduced from its structure and the properties of similar compounds. For example, the presence of bromine and cyano groups is expected to increase the compound's density and boiling point compared to unsubstituted naphthalene. These substituents also affect the compound's solubility in organic solvents and its overall reactivity. The cyano groups, in particular, are electron-withdrawing, which can lead to an increase in the acidity of protons adjacent to these groups .
Scientific Research Applications
Synthesis and Optimization
- 6-Bromo-2,3-dicyanonaphthalene has been synthesized from o-xylene through electrophilic aromatic substitution, free radical halogenation, and electrocyclic reaction. Optimal synthetic conditions, improving yield and simplifying separation, were achieved by adjusting catalyst quantities, reaction, and irradiation times (Yu Wei, 2001).
Naphthalocyanine Compounds
- This compound serves as a key intermediate in the preparation of various naphthalocyanine compounds. Naphthalocyanines are significant due to their various applications, particularly in advanced technologies like optoelectronics and as potential pharmaceuticals (Janczak & Kubiak, 2000).
Photoinduced Electron Transfer
- It is also utilized in photoinduced electron transfer studies. For instance, its electron transfer photochemistry was examined using fluorescence and transient absorption spectroscopy, demonstrating its utility in creating free-radical ions and its potential in photochemical reactions (Brancaleon, Brousmiche & Johnston, 1999).
Pharmaceutical and Cosmetic Applications
- In the pharmaceutical and cosmetic industries, derivatives like 2-bromoacetyl-6-methoxynaphthalene, a chemically related compound, have been used as fluorescent labeling reagents for high-performance liquid chromatography (HPLC) analysis of bile acids and carboxylic acids in various products. This demonstrates the compound's indirect utility in quality control and analysis of complex formulations (Gatti et al., 1993; Gatti et al., 1995).
Synthesis of Arylnaphthalene Lactones
- The compound's derivatives have been employed in the synthesis of arylnaphthalene lignan lactones. These natural products have promising anticancer and antiviral properties, highlighting the compound's role in facilitating the synthesis of medically significant substances (Eghbali, Eddy & Anastas, 2008).
Safety and Hazards
6-Bromo-2,3-dicyanonaphthalene is considered hazardous. It is toxic if swallowed and can cause skin and eye irritation . Safety measures include not eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves and eye protection, and storing it locked up .
Mechanism of Action
Target of Action
It is often used in suzuki–miyaura coupling reactions , which suggests that its primary targets could be organoboron reagents involved in these reactions.
Mode of Action
Given its use in Suzuki–Miyaura coupling reactions , it can be inferred that it likely interacts with its targets (organoboron reagents) to facilitate the formation of carbon-carbon bonds.
Biochemical Pathways
Its role in suzuki–miyaura coupling reactions suggests that it may influence pathways involving carbon-carbon bond formation .
Pharmacokinetics
It is known that the compound has a molecular weight of 25709 , which could potentially impact its bioavailability.
Result of Action
Its role in facilitating Suzuki–Miyaura coupling reactions suggests that it may contribute to the formation of new carbon-carbon bonds, which could have various downstream effects depending on the specific context of the reaction.
Action Environment
It is known that adopting new reaction conditions can significantly increase yield, controllability, and simplify separation processes while reducing costs in the synthesis of 6-bromo-2, 3-dicyanonaphthalene .
properties
IUPAC Name |
6-bromonaphthalene-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrN2/c13-12-2-1-8-3-10(6-14)11(7-15)4-9(8)5-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERLNOIJNRUJKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)C#N)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354840 | |
| Record name | 6-Bromo-2,3-dicyanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70484-02-5 | |
| Record name | 6-Bromo-2,3-naphthalenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70484-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2,3-dicyanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2,3-dicyanonaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332468.png)
![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1332470.png)




![1-[(2-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1332484.png)
